molecular formula C18H27N3O6S B562550 Sumatriptan-d6 Succinate CAS No. 1215621-31-0

Sumatriptan-d6 Succinate

Cat. No. B562550
CAS RN: 1215621-31-0
M. Wt: 419.526
InChI Key: PORMUFZNYQJOEI-HVTBMTIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sumatriptan-d6 Succinate, also known as GR 43175C-d6, is the deuterium labeled version of Sumatriptan Succinate . Sumatriptan Succinate is an orally active 5-HT1 receptor agonist with Ki values of 17 nM, 27 nM, and 100 nM for 5-HT1D, 5-HT1B, and 5-HT1A receptors, respectively . It is used to treat acute migraine headaches in adults .


Synthesis Analysis

The synthesis of Sumatriptan-d6 Succinate involves several steps. One method involves the green synthesis of Magnesium Oxide (MgO) nanoparticles using mahua (Madhuca longifolia) flower extracts by solvent evaporation . The drug loading of Sumatriptan Succinate was optimized using MINITAB’s response surface methodology (RSM) Box Behnken model (BBD) model . Another method involves retrosynthetic analysis .


Molecular Structure Analysis

Sumatriptan-d6 Succinate has a molecular formula of C18H21D6N3O6S and a molecular weight of 419.53 . It is the deuterium labeled version of Sumatriptan Succinate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sumatriptan-d6 Succinate include the reduction of a compound with a reducing agent, optionally in the presence of an acid . The drug loading and release kinetics were investigated using the optimized set obtained through RSM .


Physical And Chemical Properties Analysis

Sumatriptan-d6 Succinate has a molecular weight of 419.53 and is stored at -20°C, sealed storage, away from moisture . It is soluble in DMSO and water .

Scientific Research Applications

Treatment of Migraine Attacks

Sumatriptan succinate (SS) is a selective serotonin receptor agonist used for the treatment of migraine attacks . It is known to reduce acute, but not chronic, mechanical hyperalgesia in a mouse model of pain induced by nitroglycerin, which is a known migraine trigger in humans .

Overcoming First-Pass Metabolism

SS suffers from extensive first-pass metabolism and low oral bioavailability (approximately 14%) . Research is being conducted to improve its bioavailability and effectiveness.

Use in Orally Disintegrating Tablets (ODTs)

ODTs are convenient dosage forms that can be self-administered by the patient without the need for water . SS has been formulated into ODTs, making it highly favored for nauseating patients, pediatrics, and geriatrics .

Sublingual Tablets for Rapid Relief

Pharmaburst® was chosen as the optimum ready-made co-processed platform that can be successfully used in the preparation of SS sublingual tablets for the rapid relief of migraine attacks .

Drug Delivery Using Green Synthesized MgO Nanoparticles

Research has been conducted to examine the use of green synthesized MgO nanoparticles in the delivery of SS . The study aims to observe the physical dissociation of these nanoparticles at physiological pH .

Controlled Release of Drug

The release data obtained adhered to the Higuchi model, which suggests that the release of the drug is based on diffusion . This finding is particularly advantageous for the controlled release of an anti-migraine drug .

Dual Purpose of MgO Nanoparticles

The primary objective of a study was to investigate the potential of utilizing these green synthesized MgO nanoparticles for a dual purpose . One, for the delivery of an anti-migraine medication, and two, to examine the degradation of these nanoparticles at physiological pH levels, with the intention of potentially enhancing cellular absorption .

Potential Component in Drug Delivery Systems

The results obtained from the study indicate that MgO nanoparticles have the potential to serve as a significant component in drug delivery systems, specifically as drug carriers .

Mechanism of Action

Target of Action

Sumatriptan-d6 Succinate, a deuterium-labeled form of Sumatriptan Succinate , is an orally active 5-HT1 receptor agonist . It primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system .

Mode of Action

Sumatriptan-d6 Succinate interacts with its targets, the 5-HT1B and 5-HT1D receptors, through selective agonistic interaction . This interaction results in cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release . The agonist effects at the 5-HT1B/1D receptors result in these changes .

Pharmacokinetics

It’s known that the parent compound, sumatriptan, undergoes extensive first-pass metabolism following oral administration . It’s metabolized in the liver to an indole acetic acid metabolite (inactive), which then undergoes ester glucuronide conjugation . The metabolites are excreted in the urine .

Result of Action

The molecular and cellular effects of Sumatriptan-d6 Succinate’s action involve the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release . This leads to the relief of migraine symptoms.

Action Environment

Environmental factors can influence the action of Sumatriptan-d6 Succinate. For instance, the pH level can affect the release of Sumatriptan from MgO nanoparticles, with the release increasing as pH decreases . This is attributed to the dissolution of MgO nanoparticles, which therefore exhibits varied behavior at different pHs . This finding is particularly advantageous for the controlled release of an anti-migraine drug .

Safety and Hazards

Sumatriptan-d6 Succinate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes serious eye damage . It may raise your blood pressure .

Future Directions

Sumatriptan-d6 Succinate is currently used for research purposes . It is not intended for human or veterinary diagnostic or therapeutic use . Future research may focus on its potential use in drug delivery systems, specifically as drug carriers .

properties

IUPAC Name

1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORMUFZNYQJOEI-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662198
Record name Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215621-31-0
Record name Butanedioic acid--1-[3-(2-{bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.